
2,4-Bis(hexyloxy)phenylboronic acid pinacol ester
Vue d'ensemble
Description
2,4-Bis(hexyloxy)phenylboronic acid pinacol ester is an organic compound with the molecular formula C24H41BO4 . It is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction . It is a useful research chemical for a variety of research applications .
Synthesis Analysis
The synthesis of 2,4-dihexyloxyphenylboronic acid ester usually involves a chemical reaction. In the first step, 2,4-dihexyloxyphenylboronic acid is heated to react with pynalol. In the second step, the target product is obtained by purification and crystallization .Molecular Structure Analysis
The molecular structure of this compound is characterized by a molar mass of 404.39 and a predicted density of 0.98±0.1 g/cm3 .Chemical Reactions Analysis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis. They are used in many protocols available on the functionalizing deboronation of alkyl boronic esters . Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 500.6±40.0 °C . The solubilities of phenylboronic acid, its pinacol ester, and azaester in organic solvents have been determined experimentally .Applications De Recherche Scientifique
Efficient Synthesis and Coupling Reactions
2,4-Bis(hexyloxy)phenylboronic acid pinacol ester is a pivotal compound in organic synthesis, particularly in coupling reactions. Its application in the Suzuki cross-coupling reactions exemplifies its utility in creating complex organic structures. The compound enables smooth reactions with aryl halides, including those that are sterically hindered, leading to the efficient synthesis of symmetrical terphenyls, often in quantitative yields. This showcases its potential in the synthesis of complex organic molecules and materials with specific properties (Chaumeil, Drian, & Defoin, 2002).
Phosphorescence and Material Science
In material science, this compound contributes to the development of novel materials with unique properties. Notably, simple arylboronic esters, including variations of the compound , exhibit long-lived room-temperature phosphorescence in the solid state. This unexpected finding updates the general notion of phosphorescent organic molecules, potentially opening new avenues in the development of phosphorescent materials without the need for heavy atoms or carbonyl groups for efficient triplet excited state generation (Shoji et al., 2017).
Hydrolysis Stability and Drug Delivery Applications
The stability of phenylboronic pinacol esters, including this compound, in physiological conditions is a critical consideration in their application in drug design and drug delivery systems. These compounds exhibit susceptibility to hydrolysis at physiological pH, which is crucial for their potential use as boron carriers in neutron capture therapy or in other pharmacological applications. The hydrolysis rate is influenced by substituents on the aromatic ring and is significantly accelerated at physiological pH, highlighting the importance of understanding these properties for therapeutic applications (Achilli et al., 2013).
Polymer Synthesis and Degradation
In polymer science, this compound finds application in the synthesis of poly(ester-amide)s with H2O2-cleavable links. This innovative approach allows the creation of polymers that can degrade in response to hydrogen peroxide, offering potential applications in drug delivery systems where controlled release triggered by specific stimuli is desired. The integration of the phenylboronic acid ester into the polymer backbone through in situ formed benzyl ester bonds illustrates the versatility of this compound in creating responsive materials (Cui et al., 2017).
Mécanisme D'action
Target of Action
The primary target of 2,4-Bis(hexyloxy)phenylboronic acid pinacol ester, also known as 2-(2,4-Bis(hexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the formation of carbon-carbon (C-C) bonds in organic synthesis . This compound is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura reaction . This reaction involves the transfer of an organic group from boron to palladium . The compound, being a boronic ester, provides the organic group for this transfer .
Biochemical Pathways
The Suzuki–Miyaura reaction, facilitated by this compound, is a part of a broader biochemical pathway involving the formation of C-C bonds . The downstream effects of this pathway include the synthesis of various organic compounds, including biologically active compounds and polymers .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a predicted boiling point of 5006±400 °C . It’s soluble in organic solvents such as ethanol, acetone, and dimethylformamide , which may influence its bioavailability.
Result of Action
The primary result of the compound’s action is the formation of new C-C bonds, leading to the synthesis of various organic compounds . These can include biologically active compounds, potentially useful in drug development .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters, a reaction that this compound can undergo, is known to be influenced by the pH of the environment . Additionally, the compound should be stored away from fire and oxidizing agents, and direct contact with skin or inhalation of its vapor or mist should be avoided .
Propriétés
IUPAC Name |
2-(2,4-dihexoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41BO4/c1-7-9-11-13-17-26-20-15-16-21(22(19-20)27-18-14-12-10-8-2)25-28-23(3,4)24(5,6)29-25/h15-16,19H,7-14,17-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPMLFIBHIAXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCCCCC)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



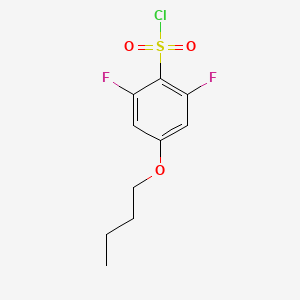
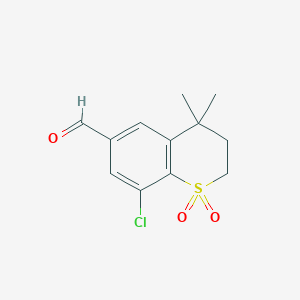
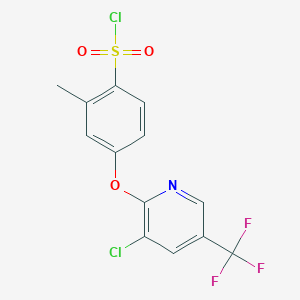
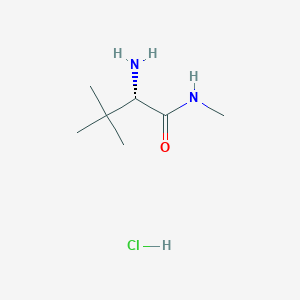
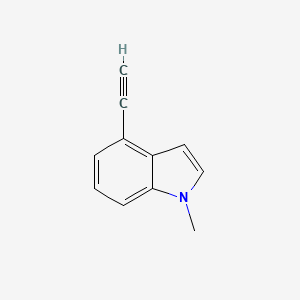
![1-[2-(4-Fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406401.png)
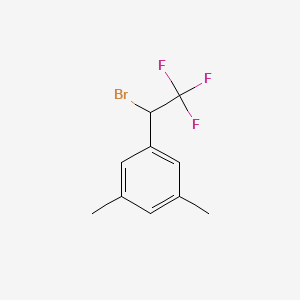
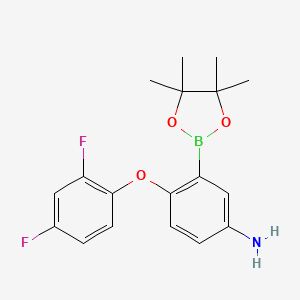
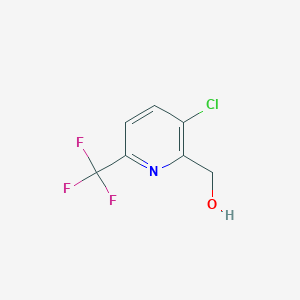
![1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406407.png)



